molecular formula C17H15N5O3 B2735635 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921054-20-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2735635
CAS RN: 921054-20-8
M. Wt: 337.339
InChI Key: IISCQQWPCZHEBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .

Scientific Research Applications

Antiallergic Potential

Research into antiallergic agents has led to the preparation of a new series of compounds, including derivatives related to the core structure of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, to assess their antiallergic activity. One study by Honma et al. (1983) explored N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, demonstrating significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay, suggesting potential clinical utility as antiallergic agents (Honma et al., 1983).

Molecular Structure Analysis

The study of molecular structures, including those related to this compound, is crucial for understanding the properties and potential applications of these compounds. Lumbroso et al. (1980) conducted a dipole moment study of 5-(p-tolyl)tetrazole, revealing insights into the tautomerism and molecular structure that are relevant for derivatives of the parent compound (Lumbroso et al., 1980).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs with structures related to this compound, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study highlights the potential of these compounds as antibacterial agents, with certain derivatives exhibiting significant efficacy at non-cytotoxic concentrations (Palkar et al., 2017).

Supramolecular Chemistry

The synthesis and characterization of novel pyrazole derivatives, including those related to this compound, have contributed to the field of supramolecular chemistry. Kumara et al. (2017) explored the crystal structure and Hirshfeld surface analysis of these derivatives, providing insights into their molecular interactions and potential for forming supramolecular architectures (Kumara et al., 2017).

Future Directions

The development of a simple, sensitive, and selective Pb2+ sensor was developed based on (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives modified on a GCE with 5% conducting Nafion polymer matrix via an electrochemical approach under ambient conditions . This suggests potential future directions in the development of sensors for the detection of heavy metal ions.

properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-2-5-13(6-3-11)22-16(19-20-21-22)9-18-17(23)12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISCQQWPCZHEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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